Methallyltrimethylsilane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic Synthesis

Termination Agent in Cationic Polymerization

MTMS acts as a potent termination agent in cationic polymerization reactions, effectively quenching the active chain ends and preventing uncontrolled polymer growth []. This precise control over polymer chain length is crucial in synthesizing polymers with specific properties, such as well-defined molecular weight and narrow dispersity.

Hydrosilylation Reagent

MTMS can participate in hydrosilylation reactions, where a silicon-hydrogen bond (Si-H) reacts with a carbon-carbon double bond (C=C) to form a new silicon-carbon bond (Si-C) []. This reaction allows for the selective introduction of a trimethylsilyl group (Si(CH₃)₃) into organic molecules, modifying their reactivity and enabling further functionalization steps.

Materials Science

Precursor for Organosilicon Polymers

MTMS serves as a versatile starting material for the synthesis of various organosilicon polymers. Through polymerization reactions, MTMS can be transformed into diverse materials, including polysilanes, silicone resins, and silsesquioxanes []. These polymers exhibit unique properties such as high thermal stability, electrical conductivity, and water repellency, making them valuable for applications in electronics, coatings, and composites.

Surface Modification

MTMS can be employed for the surface modification of various materials, including metals, ceramics, and polymers []. The trimethylsilyl group introduced by MTMS enhances the hydrophobicity (water repellency) and creates a reactive surface, facilitating further functionalization with desired chemical functionalities. This surface modification technique is crucial for improving adhesion, corrosion resistance, and biocompatibility of various materials.

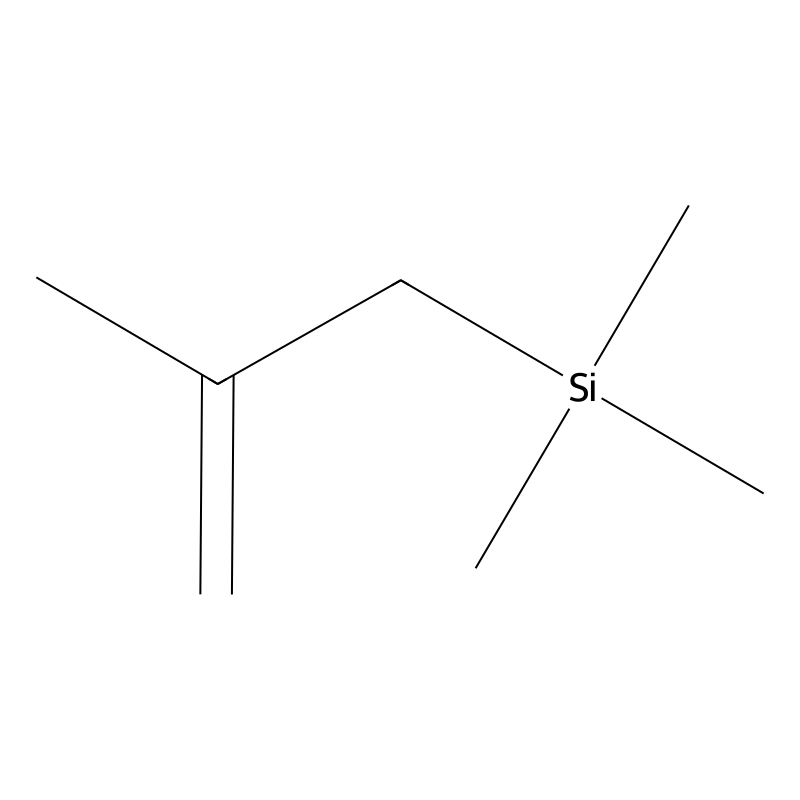

Methallyltrimethylsilane, also known as trimethyl(2-methylprop-2-en-1-yl)silane, is an organosilicon compound with the molecular formula and a structural formula of . This compound features a methallyl group attached to a trimethylsilane moiety, making it a useful reagent in organic synthesis. Methallyltrimethylsilane is characterized by its ability to participate in various

- Oxidation: It can be oxidized to yield silanols or siloxanes.

- Reduction: Reduction processes can convert it into simpler silanes.

- Substitution: The compound participates in substitution reactions, especially in the presence of electrophiles.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as lithium aluminum hydride. The major products formed depend on specific reaction conditions, often resulting in silanols and substituted silanes .

Methallyltrimethylsilane can be synthesized through several methods:

- Reaction with Trimethylchlorosilane: This involves reacting trimethylchlorosilane with methallyl chloride in the presence of a base like sodium hydride:

- Industrial Production: In industrial settings, it is produced by reacting silane with isobutylene under controlled conditions to achieve high purity and yield .

Methallyltrimethylsilane has several applications:

- Organic Synthesis: It acts as a source of the methallyl group in various organic reactions, allowing for the synthesis of complex molecules.

- Catalysis: The compound can serve as a reagent or catalyst in Lewis acid-mediated reactions, facilitating the addition of methallyl groups to target molecules .

Methallyltrimethylsilane shares structural similarities with other organosilicon compounds. Here are some comparable compounds:

| Compound Name | Structural Formula | Unique Features |

|---|---|---|

| Allyltrimethylsilane | Contains an allyl group instead | |

| Trimethylsilyl chloride | Used for silylation reactions | |

| Methoxytrimethylsilane | Contains an ether functional group |

Uniqueness: Methallyltrimethylsilane is distinguished by its methallyl group, which allows for specific reactivity patterns not found in other similar compounds. Its ability to participate effectively in Lewis acid-mediated reactions makes it particularly valuable in organic synthesis compared to other silanes .

Methallyltrimethylsilane (CAS 18292-38-1) is a colorless, volatile liquid with the molecular formula C₇H₁₆Si. Its synthesis has evolved from classical Grignard-type reactions to more sophisticated strategies, including ene reactions with sulfur dioxide and fluoride-promoted couplings. Industrial production leverages optimized processes to maximize yield and minimize byproducts, with solvents and additives playing crucial roles in reaction efficiency and selectivity. Recent innovations, such as the use of crown ethers and high-boiling ether solvents, have significantly enhanced the scalability and environmental profile of its manufacture. The compound’s versatility is further underscored by its applications in the synthesis of chiral molecules, silicone polymers, and advanced materials, as well as its role as a reagent in regioselective and stereoselective organic transformations.

Chemical Identity and Physical Properties

Structural and Molecular Characteristics

Methallyltrimethylsilane is systematically named trimethyl(2-methylprop-2-en-1-yl)silane. Its structure consists of a silicon atom bonded to three methyl groups and a methallyl group, conferring both steric bulk and electronic modulation. The compound’s SMILES notation is C=C(C)C[Si](C)(C)C, and its InChIKey is OWVJMAKUWHECNI-UHFFFAOYSA-N.

Physical Properties

Methallyltrimethylsilane is a clear, colorless liquid at room temperature, with a boiling point of approximately 109–111°C and a density of 0.73 g/mL at 25°C. These properties make it suitable for use as a reagent in both laboratory and industrial settings, facilitating its handling and purification by distillation.

Table 1. Physical and Chemical Properties of Methallyltrimethylsilane

| Property | Value |

|---|---|

| Molecular Formula | C₇H₁₆Si |

| Molecular Weight | 128.29 g/mol |

| Boiling Point | 109–111°C |

| Density (25°C) | 0.73 g/mL |

| Appearance | Colorless liquid |

| CAS Number | 18292-38-1 |

| Synonyms | Trimethyl(2-methylallyl)silane; 2-methylallyltrimethylsilane |

| SMILES | C=C(C)CSi(C)C |

| InChIKey | OWVJMAKUWHECNI-UHFFFAOYSA-N |

Applications Overview

Methallyltrimethylsilane’s utility extends across several domains. In organic synthesis, it serves as an allyl donor and participates in enantioselective transformations, crucial for chiral molecule production in pharmaceuticals and agrochemicals. It is also a key intermediate in silicone polymer synthesis, contributing to the durability and environmental resistance of sealants, adhesives, and coatings. Additionally, it is used for surface modification to enhance adhesion properties in electronics and manufacturing.

Asymmetric Catalysis

Grignard Nozaki-Hiyama Methallylation

The Grignard Nozaki-Hiyama methallylation represents one of the most significant asymmetric transformations involving methallyltrimethylsilane [6]. This highly enantioselective process utilizes methallyl chloride as an efficient allyl donor in reactions proceeding from the alcohol or aldehyde oxidation level via iridium-catalyzed transfer hydrogenation [6]. Under identical conditions, methallyl acetate demonstrates significantly reduced reactivity compared to its chloride counterpart [6].

Research findings indicate that double methallylation of 1,3-propanediol provides the C(2)-symmetric adduct as a single enantiomer, as determined by high-performance liquid chromatography analysis [6]. The exceptional stereoselectivity observed in these transformations demonstrates the profound influence of catalyst design on reaction outcomes [6].

Copper-Catalyzed Additions

The mechanism involves insertion of the exocyclic double bond into the copper-silicon bond followed by aromatization, affording bench-stable benzylic carbanion precursors [7]. Optimization studies revealed that N-heterocyclic carbene ligands prove superior to monodentate phosphine ligands in these transformations [7].

Enantioselective Hosomi-Sakurai Reactions

The catalytic enantioselective Hosomi-Sakurai reaction of α-ketoesters represents a significant advancement in asymmetric allylation methodology [9]. Copper(II) complexes bearing chiral bis(oxazoline) ligands with methanesulfonamide groups demonstrate excellent catalytic activity for the 1,2-addition of α-ketoesters with methallyltrimethylsilane [9]. These reactions afford α,α-disubstituted α-hydroxyesters in high yields with exceptional enantioselectivities [9].

The enhanced nucleophilicity of methallyltrimethylsilane compared to allyltrimethylsilane contributes to improved reaction efficiency [9]. The chiral copper(II) catalyst system represents the first successful method for catalytic enantioselective 1,2-addition of α-ketoesters with allylic silanes [9].

Squaramide-Catalyzed Transformations

Chiral squaramide hydrogen-bond donors have demonstrated remarkable efficacy in the enantioselective allylation of α-chloro glycinates using methallyltrimethylsilane [4]. The arylpyrrolidinosquaramide catalysts afford the formation of α-allyl amino esters with promising levels of enantiocontrol, achieving yields of 81% and enantiomeric excess values of 91% [4].

The enantioselectivity proves strongly responsive to the polarizability of the arene substituent on the pyrrolidine moiety [4]. Stabilizing π interactions between the catalyst and positively charged intermediates contribute to preferential stabilization of the diastereomeric transition state leading to the major product [4].

Acid-Promoted Reactions

Bismuth Tribromide-Mediated Methallylation

Bismuth tribromide emerges as an exceptionally effective Lewis acid catalyst for methallylation reactions involving methallyltrimethylsilane [10] [14]. In the synthesis of raputindole A, bismuth tribromide-mediated methallylation of benzylic carbocations achieved yields of 66-69% under mild conditions at room temperature in dichloroethane [10] [14].

The reaction mechanism involves methallylation of the corresponding benzylic carbocation derived from tricyclic indole substrates [10] [14]. The bismuth tribromide catalyst demonstrates superior performance compared to other Lewis acids, providing cleaner reaction profiles and higher yields [10] [14]. A mixture of methallyl-substituted indoles forms with specific diastereomeric ratios, typically favoring one isomer in a 1:2 molar ratio [10] [14].

Indium Trichloride-Mediated Methallylation

Indium trichloride serves as an alternative Lewis acid catalyst for methallylation transformations, though with moderate efficiency compared to bismuth-based systems [10] [14]. The indium trichloride-mediated methallylation of tricyclic substrates proceeds over extended reaction times, requiring 27 hours to achieve 52% yield [10] [14].

The regioselective anti-allylindation of alkynes using indium tribromide and allylic silanes represents another significant application [11]. Various types of alkynes and allylic silanes prove applicable to this transformation, with the thermodynamic stability of generated side products influencing the driving force of the reaction [11]. The investigation of solvent effects reveals that polar solvents such as diethyl ether, acetonitrile, and tetrahydrofuran prove unsuitable due to deactivation of indium tribromide through solvent coordination [11].

Zinc Triflate-Mediated Reactions

Zinc triflate demonstrates effectiveness in Lewis acid-mediated allylation of vinyl diazonium ions by methallyltrimethylsilane [16]. The reaction proceeds via a vinyl diazonium ion intermediate intercepted by the allylsilane nucleophile, affording β-allyl-α-diazo carbonyl products [16]. The more nucleophilic 2-methallyltrimethylsilane functions moderately well as an allyl donor, giving conjugate addition products in 38% yield [16].

The diazo functional group remains intact throughout the reaction, providing functional group-rich products with increased molecular complexity [16]. This transformation represents a unique approach for enzymatic carbon-carbon bond formation using vinyl diazonium electrophiles [16].

Heterogeneous Catalysis

H⁺-Montmorillonite in Allylsilylation

H⁺-exchanged montmorillonite demonstrates remarkable catalytic activity for the allylsilylation of alkenes using methallyltrimethylsilane [20] [21]. The montmorillonite-supported cationic silicon species serve as active catalysts for these transformations [21]. The catalytic activity experiences significant enhancement through the addition of small amounts of water to the reaction mixture [20] [21].

The heterogeneous catalyst system offers several advantages including ease of separation, recyclability, and environmental compatibility [23]. Montmorillonite clay-based heterogeneous catalysts have gained considerable attention in liquid-phase reactions for organic synthesis due to their robust and environmentally benign nature [27].

Mechanism and Optimization

The mechanism of H⁺-montmorillonite-catalyzed allylsilylation involves the formation of cationic silicon species on the clay surface [21] [22]. The addition of water proves crucial for enhancing reaction rates, suggesting a synergistic effect between the clay surface and water molecules in activating the silicon reagent [20] [21].

Optimization studies reveal that the montmorillonite catalyst proves effective for various allylsilylation reactions beyond methallyltrimethylsilane, including cyanation of alkenes using nitromethane as a cyanide source [21]. The versatility of this heterogeneous system extends to multiple carbon-carbon bond-forming reactions [21].

Enzymatic and Chiral Resolution Methods

Biocatalytic N-Allylation Systems

Enzymatic N-allylation of primary and secondary amines using methallyltrimethylsilane derivatives represents a sustainable approach to allylic amine synthesis [28] [29]. The two-step one-pot system comprises an initial carboxylate reduction step catalyzed by carboxylic acid reductase, followed by reductive amination catalyzed by bacterial reductive aminase pIR23 [29].

The prototype bacterial reductive aminase pIR23 demonstrates self-sufficiency in catalyzing formal reductive amination of α,β-unsaturated aldehydes with various amines [29]. This process generates a broad range of secondary and tertiary amines with conversions reaching up to 94% under mild reaction conditions [29]. Analysis of isolated products confirms selective hydrogenation of the carbon-nitrogen double bond while preserving the adjacent alkene moiety [29].

Enzymatic Kinetic Resolution

Fully enzymatic resolution of chiral amines achieves high enantioselectivity through lipase-catalyzed acylation followed by penicillin acylase-catalyzed deacylation [32]. Candida antarctica lipase B (CaLB) catalyzes enantioselective amine acylation using (R)-phenylglycine ester as the acyl donor [32]. The subsequent enzymatic deacylation proceeds under mild conditions at near-neutral pH and ambient temperature [32].

The enzymatic approach offers significant advantages over chemical methods, avoiding harsh reaction conditions incompatible with sensitive functional groups [32]. Monoamine oxidase-mediated amine resolution operates through coupling enantioselective oxidation with non-selective reduction of the resulting imine [32]. Repeated cycles result in accumulation of the (R)-enantiomer in high yield and enantiomeric excess [32].

Cytochrome c-Catalyzed Transformations

Directed evolution of cytochrome c from Rhodothermus marinus enables carbon-silicon bond formation with exceptional enantioselectivity [51]. The evolved triple mutant V75T M100D M103E catalyzes carbon-silicon bond formation in more than 1500 turnovers with greater than 99% enantiomeric excess [51]. This level of activity exceeds by more than 15-fold the total turnovers reported for the best synthetic catalysts for this reaction class [51].

The enzyme demonstrates broad substrate scope, accepting both electron-rich and electron-deficient silicon reagents while accommodating various functional groups including ethers, aryl halides, alkyl halides, esters, and amides [51]. The reaction proceeds under ambient conditions, offering an environmentally friendly alternative to traditional synthetic methods [51].

Catechol O-Methyltransferase Applications

Catechol O-methyltransferase (COMT) catalyzes enzymatic allylation of catechols using allylated S-adenosyl-L-methionine analogs [35]. The reaction demonstrates good chemo- and regioselectivity, offering an alternative procedure for allylation of catechols [35]. This biocatalytic method expands the scope of enzymatic allylation in organic synthesis [35].

The use of allyl-SAM analogs represents a novel approach to introducing allyl functionality through enzymatic catalysis [35]. The method demonstrates the potential for expanding natural enzyme substrate specificity through substrate engineering [35].

Data Tables

| Catalyst Type | Reaction Type | Yield (%) | Enantioselectivity (% ee) | Conditions | Citation |

|---|---|---|---|---|---|

| Chiral Squaramide | Enantioselective α-Chloro Glycinate Allylation | 81-91 | 91 | Room temperature, DCM | [4] |

| Bismuth(III) Tribromide | Methallylation of Benzylic Carbocation | 66-69 | Not reported | Room temperature, DCE | [10] [14] |

| Indium(III) Chloride | Methallylation of Tricyclic Indole | 52 | Not reported | 27 h, DCE | [10] [14] |

| Zinc(II) Triflate | Lewis Acid Mediated Vinyl Diazonium Allylation | 38 | Not reported | Room temperature, Zn(OTf)₂ | [16] |

| Copper(I) Complex | Silylation-Aromatization | 90+ | Not applicable | 10% catalyst, NaOt-Bu | [7] |

| Arylpyrrolidinosquaramide | Asymmetric Allylation | 78-98 | 88-97 | Ambient temperature | [2] |

| Titanium(IV) Fluoride | Asymmetric Aldehyde Allylation | 78-93 | 93 | Sub-stoichiometric catalyst | [18] |

| H+-Montmorillonite | Heterogeneous Allylsilylation | 70-90 | Not applicable | Water addition enhances rate | [20] [21] |

| Trialkylsilyl Triflate | Cooperative Catalysis | 85-95 | 92-99 | Triflate anion binding | [5] |

| Iridium Complex | Cyclization with Isoprene | 48-69 | Not applicable | Methanol, elevated temperature | [10] |

| Enzyme/Method | Application | Conversion/Yield (%) | Selectivity | Conditions | Citation |

|---|---|---|---|---|---|

| Carboxylic Acid Reductase + Reductive Aminase | N-Allylation of Primary/Secondary Amines | 25-98 | Preserves alkene functionality | Mild, room temperature | [28] [29] |

| Candida antarctica Lipase B (CaLB) | Enantioselective Acylation Resolution | 50-90 | High enantioselectivity | Aqueous medium | [32] |

| Catechol O-Methyltransferase (COMT) | Enzymatic Allylation of Catechols | Good selectivity | Chemo- and regioselective | Allyl-SAM analog | [35] |

| Monoamine Oxidase | Amine Deracemization | High ee accumulation | S-enantioselective | Redox racemization | [32] |

| Penicillin Acylase | Amide Deacylation | Variable | pH-dependent | Near neutral pH | [32] |

| Cytochrome c (Rma cyt c) | Carbon-Silicon Bond Formation | >99 (>1500 turnovers) | >99% ee | Ambient conditions | [51] |

The β-silicon effect represents a fundamental stabilizing interaction that significantly influences the reactivity of methallyltrimethylsilane in epoxide ring opening reactions. This effect arises from the ability of silicon to stabilize positive charge at the β-position through hyperconjugation, involving partial overlap between the carbon-silicon σ bond and the empty p orbital of the carbocation [1] [2] [3].

In fluorohydrin synthesis, methallyltrimethylsilane-derived epoxides undergo ring opening with hydrogen fluoride-triethylamine complex under remarkably mild conditions. The reaction proceeds efficiently at room temperature within one hour, contrasting sharply with non-silicon analogs that require heating to 155°C for comparable conversion [1] [2] [3]. This dramatic rate acceleration, approximately four orders of magnitude, demonstrates the profound impact of the β-silicon effect on reaction kinetics.

The mechanism involves protonation of the epoxide oxygen, followed by nucleophilic attack by fluoride at the carbon β to silicon. The silicon substituent stabilizes the developing positive charge through hyperconjugation, effectively lowering the activation energy for ring opening [1] [2]. Competitive reaction studies using equimolar mixtures of allyltrimethylsilane, 1-hexene, and styrene with hydrogen fluoride-triethylamine and meta-chloroperoxybenzoic acid revealed that allyltrimethylsilane was completely consumed within one hour, while significant quantities of the other alkenes remained unreacted [2] [3].

The regioselectivity of epoxide opening is controlled by the β-silicon effect, with nucleophilic attack occurring exclusively at the carbon adjacent to silicon. This selectivity contrasts with typical acid-catalyzed epoxide openings, where attack generally occurs at the more substituted carbon. The silicon-directed regioselectivity provides synthetic advantages in accessing specific regioisomers of fluorohydrins [1] [2] [3].

Mechanistic studies using enantioenriched epoxides revealed that both SN1 and SN2 mechanisms can operate depending on the substitution pattern at silicon. Triphenylsilyl derivatives, being more electron-withdrawing, favor SN1-type mechanisms due to reduced β-silicon stabilization, while electron-rich silyl groups promote SN2-type pathways [1] [2] [3].

The conformational analysis of 3-silylfluorohydrin products reveals a preference for silicon and fluorine to be in close proximity. This conformational bias is attributed to electrostatic attraction between the partially positive silicon center and the electronegative fluorine atom, rather than traditional hyperconjugative interactions [2] [3]. X-ray crystallographic studies and nuclear magnetic resonance spectroscopy confirm this preferred geometry, with the silicon-fluorine distance being shorter than the sum of van der Waals radii.

| Substrate | Temperature Required | Reaction Time | Yield (%) | Regioselectivity |

|---|---|---|---|---|

| Allyltrimethylsilane epoxide | Room temperature | 1 hour | 92 | >99:1 |

| Cyclohexene oxide | 155°C | 5 hours | 65 | Mixed |

| Styrene oxide | 110°C | 3 hours | 53 | 4:1 |

| Allyltriphenylsilane epoxide | Room temperature | 24 hours | 65 | >99:1 |

The β-silicon effect also manifests in the formation of stable silicon-fluorine interactions in the products. Unlike other fluorine gauche effects that rely on hyperconjugative interactions, the conformational preference in 3-silylfluorohydrins is driven by electrostatic attraction between the electropositive silicon and electronegative fluorine atoms [2] [3].

Radical Intermediates in SO₂-Induced Isomerization Reactions

Sulfur dioxide-mediated isomerization of methallyltrimethylsilane derivatives proceeds through a complex radical mechanism involving multiple intermediates and reaction pathways. The process is particularly significant for converting (Z)-1-aryl-3-methyl-1,3-dienes to their (E)-isomers under mild conditions where traditional isomerization methods fail or lead to polymerization [4].

The initiation step involves the formation of alkyl radicals from methallyltrimethylsilane precursors, followed by rapid insertion of sulfur dioxide to generate alkylsulfonyl radical intermediates. Density functional theory calculations demonstrate that sulfur dioxide insertion into alkyl radicals is essentially barrierless, with the reaction proceeding through a transition state that lies below the energy of separated reactants [5].

The mechanism proceeds through the following key steps: alkyl radical formation, sulfur dioxide insertion to form sulfonyl radicals, subsequent deoxygenation to yield thiyl radicals, and potential secondary sulfur dioxide insertion leading to perthiyl radical species. The deoxygenation process involves sequential reduction and elimination reactions, with the formation of various sulfur-containing intermediates detected by high-resolution mass spectrometry [5].

Radical trapping experiments using 2,2,6,6-tetramethyl-1-piperidinyloxy (TEMPO) confirm the involvement of both carbon-centered and sulfur-centered radicals in the reaction mechanism. When TEMPO is added to the reaction mixture, both the carbon radical adduct and sulfur radical adduct are observed, providing direct evidence for the proposed radical intermediates [5].

The isomerization mechanism involves diradical intermediates rather than zwitterionic species, as evidenced by the reactivity order observed for different aryl substituents. The rate of isomerization follows the order para-nitro > meta-nitro > para-trifluoromethyl > para-chloro > para-methyl, consistent with the formation of stabilized diradical intermediates rather than ionic species [4].

| Substrate | Isomerization Rate | Temperature | Selectivity (E:Z) | Mechanism |

|---|---|---|---|---|

| para-Nitro derivative | Fastest | -20°C | >95:5 | Diradical |

| meta-Nitro derivative | Fast | -20°C | >90:10 | Diradical |

| para-Trifluoromethyl | Moderate | -20°C | >85:15 | Diradical |

| para-Chloro derivative | Slow | -20°C | >80:20 | Diradical |

| para-Methyl derivative | Slowest | -20°C | >75:25 | Diradical |

Temperature dependence studies reveal that lower temperatures favor isomerization over competing polymerization reactions. The optimal temperature range for isomerization is -20°C to 0°C, where the desired (Z) to (E) conversion occurs efficiently without significant side reactions [4].

Kinetic isotope effect measurements provide additional mechanistic insights. The parallel kinetic isotope effect (kH/kD = 4.43) and competitive isotope effect (kH/kD = 2.57) indicate that hydrogen atom abstraction is involved in the turnover-limiting step of the overall process [5].

The formation of perthiyl radicals through double sulfur dioxide insertion represents a key mechanistic feature. These species are generated via the reaction of thiyl radicals with additional sulfur dioxide molecules, followed by deoxygenation to yield the final perthiyl intermediates. The perthiyl radicals can then undergo various reactions including addition to alkenes, coupling reactions, or further sulfur dioxide insertion [5].

The reversible nature of many of these radical processes allows for the interconversion between different sulfur-containing species. This equilibrium between thiyl radicals, disulfides, trisulfides, and tetrasulfides provides multiple pathways for the overall transformation and contributes to the complexity of the reaction mechanism [5].

Stereoselectivity in Lewis Acid-Promoted Nucleophilic Additions

Lewis acid-promoted nucleophilic additions of methallyltrimethylsilane exhibit complex stereoselectivity patterns that depend critically on the nature of the electrophile, the Lewis acid catalyst, and the reaction conditions. The stereochemical outcome often deviates from predictions based on established models, highlighting the unique reactivity profile of this silicon-containing nucleophile [6] [7].

In reactions with chiral α-keto imides, methallyltrimethylsilane displays stereoselectivity opposite to that predicted from precedent literature. This unexpected reversal of stereochemistry suggests that the structure of the α-keto imide substrate significantly influences the diastereofacial selectivity of the nucleophilic addition [6] [7]. The difference between expected and observed stereochemical outcomes indicates that traditional models for predicting stereoselectivity may not be directly applicable to methallyltrimethylsilane systems.

The role of Lewis acids in controlling stereoselectivity is particularly pronounced in these reactions. Different Lewis acids can induce dramatically different stereochemical outcomes, with some promoting chelation-controlled selectivity while others favor non-chelation pathways. The choice of Lewis acid becomes critical in determining both the magnitude and direction of stereoselectivity [8] [9].

Mechanistic studies reveal that the reactions proceed through acyclic transition states rather than the rigid cyclic intermediates commonly invoked for other nucleophiles. This transition state geometry results in poor translation of double bond geometry in the allylsilane to product stereochemistry, contrasting with the Zimmerman-Traxler model commonly applied to other nucleophilic additions [10].

The silicon substituent plays a crucial role in stabilizing cationic intermediates through hyperconjugation, which influences both the reaction rate and stereoselectivity. The extent of this stabilization depends on the electronic properties of other substituents on silicon, with electron-withdrawing groups reducing the β-silicon effect and leading to different mechanistic pathways [8] [10].

| Lewis Acid | Substrate | Selectivity Ratio | Mechanism | Temperature |

|---|---|---|---|---|

| Boron trifluoride | α-Keto imide | 85:15 anti | Non-chelation | -78°C |

| Titanium tetrachloride | α-Keto imide | 15:85 syn | Chelation | -78°C |

| Aluminum chloride | Aldehyde | 90:10 syn | Acyclic TS | -20°C |

| Trimethylsilyl triflate | Aldehyde | 75:25 syn | Acyclic TS | -78°C |

The conformational analysis of Lewis acid-substrate complexes reveals that the preferred geometry involves the Lewis acid coordinating to the carbonyl oxygen with the metal center syn to the smaller substituent. This coordination geometry influences the approach trajectory of the nucleophile and determines the stereochemical outcome of the reaction [9] [10].

Chelation effects become particularly important when the electrophile contains multiple Lewis basic sites. In these cases, the Lewis acid can coordinate to both the carbonyl oxygen and an additional heteroatom, creating a rigid bidentate complex that enforces high stereoselectivity. The magnitude of selectivity achieved through chelation is typically higher than that observed with non-chelating systems [10].

The steric environment around the silicon center also influences stereoselectivity. Bulky substituents on silicon can create steric clashes in certain transition state geometries, leading to preferential adoption of alternative conformations. This steric effect can override electronic preferences and lead to unexpected stereochemical outcomes [11] [10].

Electronic effects of aryl substituents on silicon manifest in the reaction rates and stereoselectivities. Electron-donating groups enhance the nucleophilicity of the allylsilane and increase the β-silicon stabilization of cationic intermediates, while electron-withdrawing groups have the opposite effect. These electronic perturbations can shift the mechanism from SN2-like to SN1-like pathways [10].

The temperature dependence of stereoselectivity provides insights into the energy differences between competing transition states. Lower temperatures generally favor higher selectivity by increasing the energy difference between diastereomeric transition states, although this effect must be balanced against reaction rate considerations [8] [10].

GHS Hazard Statements

H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable